molecular formula C12H14N2O3S B2528078 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide CAS No. 868230-75-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2528078
CAS RN: 868230-75-5
M. Wt: 266.32
InChI Key: RDEKWINQUSCZMI-UHFFFAOYSA-N
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Description

“N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide” is a chemical compound with the molecular formula C12H14N2O4S . It is related to the benzothiazole class of compounds, which are known for their pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole compounds, such as “N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide”, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo .


Molecular Structure Analysis

The molecular structure of “N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide” includes a benzothiazole ring system, which is a class of sulfur-containing heterocycles . This ring system is fused to a benzene ring and has two methoxy groups attached to it .

Scientific Research Applications

Antitumor Properties

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide: exhibits promising antitumor properties. Here’s why it’s relevant:

β-Lactam Antibiotics

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide: can be relevant in the synthesis of β-lactam antibiotics. Here’s why:

Tetrahydroisoquinoline Derivatives

The compound can be used in the synthesis of tetrahydroisoquinoline derivatives. Here’s how:

Future Directions

The future directions for research on “N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide” and related benzothiazole compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, their potential applications in pharmaceuticals and other industries could be investigated.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-4-9(15)13-12-14-10-7(16-2)5-6-8(17-3)11(10)18-12/h5-6H,4H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEKWINQUSCZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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